Phenyl(4-piperazin-1-ylphenyl)methanone
Übersicht
Beschreibung
Phenyl(4-piperazin-1-ylphenyl)methanone is a compound with the molecular formula C17H18N2O . It has been identified as a novel inhibitor of monoacylglycerol lipase (MAGL), a therapeutic target for many pathologies, including neurodegenerative diseases, cancer, chronic pain, and inflammatory pathologies .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed through molecular modeling and preliminary structure-based hit optimization studies . The exact details of the molecular structure analysis are not provided in the papers retrieved.Chemical Reactions Analysis
The chemical reactions involving this compound are not explicitly mentioned in the papers retrieved .Wissenschaftliche Forschungsanwendungen
Histamine H3 Receptor Antagonists
Phenyl(piperazin-1-yl)methanones, such as Phenyl(4-piperazin-1-ylphenyl)methanone, have been preclinically characterized as histamine H3 receptor antagonists. They exhibit high affinity for histamine H3 receptors and were optimized for physical properties, leading to the discovery of promising lead compounds for wake-promoting activity and advancement into clinical trials (Letavic et al., 2015).
Anti-HIV-2 Activity
A study on β-carboline derivatives, which included this compound analogs, revealed selective inhibition activity against the HIV-2 strain. These analogs displayed comparable effectiveness to nucleoside reverse transcriptase inhibitors such as lamivudine and dideoxyinosine, though they did not inhibit HIV-2 reverse transcriptase, suggesting a different mechanism of action (Ashok et al., 2015).
Antimicrobial Activity
Novel diphenyl piperazine-based sulfanilamides synthesized from (4-chlorophenyl)(phenyl)methanone and acetanilide showed significant antibacterial and antifungal activities. Some compounds demonstrated better inhibitory potency against tested bacterial strains compared to sulfanilamide (Wang et al., 2011).
Anticancer and Antituberculosis Studies
Compounds derived from 1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone showed significant anticancer and antituberculosis activity. These derivatives were synthesized using a reductive amination method, and some showed promising results in vitro against human breast cancer cell lines and Mycobacterium tuberculosis (Mallikarjuna et al., 2014).
Inhibitors of Tubulin Polymerization
N-Heterocyclic derivatives of phenyl(4-piperazin-1-yl)methanone showed potential as potent inhibitors of tubulin polymerization. These compounds were found to inhibit tumor cell growth and induce G2/M phase cell cycle blockade in cancer cell lines, suggesting their potential as novel antiproliferative agents (Prinz et al., 2017).
Monoacylglycerol Lipase Inhibitors
Phenyl(piperazin-1-yl)methanone derivatives were identified as reversible inhibitors of monoacylglycerol lipase (MAGL), a therapeutic target for neurodegenerative diseases, cancer, and chronic pain. Computational studies and preliminary optimization led to the discovery of effective MAGL inhibitors with promising antiproliferative activity against breast and ovarian cancer cell lines (Poli et al., 2019).
Wirkmechanismus
Target of Action
Phenyl(4-piperazin-1-ylphenyl)methanone, also known as phenyl-(4-piperazin-1-ylphenyl)methanone, primarily targets the Monoacylglycerol lipase (MAGL) . MAGL is an enzyme that plays a crucial role in the hydrolysis of the endocannabinoid 2-arachidonoylglycerol (2-AG), which is involved in various physiological processes such as pain sensation, mood, and memory .
Mode of Action
The compound acts as a reversible inhibitor of MAGL . It binds to the active site of the enzyme, preventing it from breaking down 2-AG. This results in an increase in the levels of 2-AG in the body, thereby enhancing the effects of the endocannabinoid system .
Biochemical Pathways
By inhibiting MAGL, phenyl-(4-piperazin-1-ylphenyl)methanone affects the endocannabinoid signaling pathway . The increased levels of 2-AG lead to enhanced activation of cannabinoid receptors, CB1 and CB2, which are involved in various physiological processes. The downstream effects of this include modulation of pain sensation, mood, and memory .
Result of Action
The inhibition of MAGL by phenyl-(4-piperazin-1-ylphenyl)methanone leads to an increase in the levels of 2-AG, resulting in enhanced endocannabinoid signaling . This can have various effects at the molecular and cellular level, depending on the specific physiological process being modulated. For example, it could lead to reduced pain sensation, improved mood, or enhanced memory .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
It is known that piperazine derivatives can inhibit microtubule synthesis, cell cycle progression, and angiogenesis, which are critical for tumor cell growth and metastasis .
Cellular Effects
The cellular effects of Phenyl(4-piperazin-1-ylphenyl)methanone are not well-documented. Piperazine derivatives have been shown to have significant effects on cells. For instance, they can inhibit colony formation in BT-474 cells in a concentration-dependent manner .
Molecular Mechanism
It has been suggested that piperazine derivatives can act as reversible monoacylglycerol lipase (MAGL) inhibitors . MAGL is an enzyme that plays a key role in the progression and maintenance of cancer, being overexpressed in many aggressive tumor types .
Temporal Effects in Laboratory Settings
It is known that piperazine derivatives can exhibit temporal reduction in mean arterial pressure, heart rate, and renal sympathetic nerve activity of rats .
Dosage Effects in Animal Models
It has been reported that piperazine derivatives can decrease the number of writhings induced by acetic acid in a dose-dependent manner .
Metabolic Pathways
It is known that piperazine derivatives can be involved in various metabolic pathways, including those related to stress and metabolic signaling .
Transport and Distribution
It is known that piperazine derivatives can influence the localization or accumulation of compounds within cells .
Subcellular Localization
It is known that piperazine derivatives can influence the activity or function of specific compartments or organelles within cells .
Eigenschaften
IUPAC Name |
phenyl-(4-piperazin-1-ylphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(14-4-2-1-3-5-14)15-6-8-16(9-7-15)19-12-10-18-11-13-19/h1-9,18H,10-13H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RANBEJKFNYZGNQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=C(C=C2)C(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.